molecular formula C28H29N3O2 B3674909 5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE

5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE

Cat. No.: B3674909
M. Wt: 439.5 g/mol
InChI Key: MCUBEIZWCGCSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a piperazine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE typically involves multiple steps, including the formation of the indole core and the subsequent attachment of the piperazine group. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents on the indole ring or the piperazine group. For example:

Properties

IUPAC Name

(5-methoxy-2-methyl-1-phenylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-20-9-7-8-12-25(20)29-15-17-30(18-16-29)28(32)27-21(2)31(22-10-5-4-6-11-22)26-14-13-23(33-3)19-24(26)27/h4-14,19H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUBEIZWCGCSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(C4=C3C=C(C=C4)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE
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5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE
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5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE
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5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE
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5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE
Reactant of Route 6
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5-METHOXY-2-METHYL-3-[4-(2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-PHENYL-1H-INDOLE

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